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molecular formula C9H17ClN2 B147688 1,3-Diisopropylimidazolium chloride CAS No. 139143-09-2

1,3-Diisopropylimidazolium chloride

Cat. No. B147688
M. Wt: 188.7 g/mol
InChI Key: DOFXKPAOJLLPII-UHFFFAOYSA-M
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Patent
US05077414

Procedure details

Propylamine, 17.73 grams (0.3 mol), was added dropwise over 20 min. to a suspension of paraformaldehyde, 9.01 grams (0.3 mol), in 50 ml of toluene at such a rate that the temperature did not exceed 40° C. When the addition was complete, the mixture was stirred for an additional 10 min. The mixture was then cooled to 4° C. by means of an ice bath. Propylamine, 17.73 grams (0.3 mol), was added in a slow steady stream to the cooled mixture. When the second isopropylamine addition was complete, 50 ml of aqueous 6 N HCl (0.3 mol) was added dropwise over 30 min. to the reaction mixture. By means of an ice bath, the reaction temperature was held below 25° C. When the HCl addition was complete, the ice bath was removed and the solution was warmed to 25° C. At this temperature, 43.53 grams (0.3 mol) of 40% aqueous glyoxal was added. When the glyoxal addition was complete the reaction mixture was stirred for an additional 1 h. An additional 45 ml of toluene was added to the reaction mixture and water, 78.18 grams, was removed from the reaction mixture by azeotropic distillation (Dean Stark trap) with the toluene. Removal of volatiles under vacuum yielded 58.02 grams (102% of theory) of 1,3-diisopropylimidazolium chloride. 1H NMR (CD3CN) of the material showed only resonances at δ 0.90 (t, 3JHH =7.4Hz, 6 H); 1.88 (tt, 4 H); 4.27 (t, 3JHH =7.4Hz, 4 H); 7.75 (d, 4JHH, =1.6 Hz, 2 H); 9.47 (t, 4JHH, =1.6 Hz, 1 H) consistent with the desired product.
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.3 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
43.53 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2]C.C=O.[CH:7]([NH2:10])([CH3:9])[CH3:8].[ClH:11].[CH:12](C=O)=O.[C:16]1([CH3:22])[CH:21]=CC=CC=1>O>[Cl-:11].[CH:7]([N+:10]1[CH:2]=[CH:1][N:4]([CH:16]([CH3:21])[CH3:22])[CH:12]=1)([CH3:9])[CH3:8] |f:7.8|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Five
Name
Quantity
0.3 mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
43.53 g
Type
reactant
Smiles
C(=O)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 40° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
By means of an ice bath, the reaction temperature was held below 25° C
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 25° C
STIRRING
Type
STIRRING
Details
was stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed from the reaction mixture by azeotropic distillation (Dean Stark trap) with the toluene
CUSTOM
Type
CUSTOM
Details
Removal of volatiles under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Cl-].C(C)(C)[N+]1=CN(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 58.02 g
YIELD: PERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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